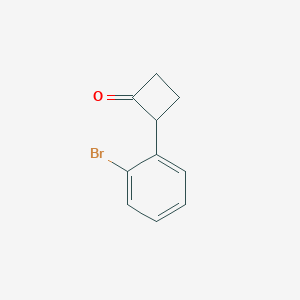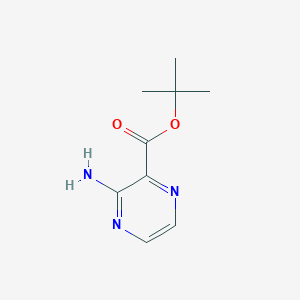
Tert-butyl 3-aminopyrazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-aminopyrazine-2-carboxylate: is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazines are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The tert-butyl group attached to the pyrazine ring enhances the compound’s stability and solubility, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-aminopyrazine-2-carboxylate typically involves the reaction of 3-aminopyrazine-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl 3-aminopyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine in organic solvents.
Major Products Formed: The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in the synthesis of more complex molecules for pharmaceutical and industrial applications .
Aplicaciones Científicas De Investigación
Chemistry: Tert-butyl 3-aminopyrazine-2-carboxylate is used as a building block in the synthesis of more complex pyrazine derivatives.
Biology: In biological research, the compound is investigated for its antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents .
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting specific enzymes and receptors. Its derivatives have been studied for their anticancer, antidiabetic, and anti-inflammatory activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of advanced materials with unique properties, such as conductive polymers and catalysts .
Mecanismo De Acción
The mechanism of action of tert-butyl 3-aminopyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as prolyl-tRNA synthetase, which plays a crucial role in protein synthesis. By inhibiting this enzyme, the compound disrupts the biosynthesis of proteins, leading to antimicrobial and anticancer effects . Additionally, it can interfere with the biosynthesis of mycolic acids in mycobacteria, making it effective against tuberculosis .
Comparación Con Compuestos Similares
3-Aminopyrazine-2-carboxamide: This compound shares a similar pyrazine core structure but lacks the tert-butyl group.
Tert-butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate: This compound contains a piperazine ring instead of a pyrazine ring and is used in the synthesis of pharmaceuticals.
Tert-butyl ®-3-aminopiperidine-1-carboxylate: This compound features a piperidine ring and is employed as an intermediate in organic synthesis.
Uniqueness: Tert-butyl 3-aminopyrazine-2-carboxylate stands out due to its unique combination of a pyrazine ring and a tert-butyl group. This structural feature enhances its stability, solubility, and reactivity, making it a versatile intermediate in organic synthesis. Its diverse range of applications in chemistry, biology, medicine, and industry further highlights its significance .
Propiedades
Fórmula molecular |
C9H13N3O2 |
|---|---|
Peso molecular |
195.22 g/mol |
Nombre IUPAC |
tert-butyl 3-aminopyrazine-2-carboxylate |
InChI |
InChI=1S/C9H13N3O2/c1-9(2,3)14-8(13)6-7(10)12-5-4-11-6/h4-5H,1-3H3,(H2,10,12) |
Clave InChI |
NWNGZMFRPOFODF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=NC=CN=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Dimethyl-2-azabicyclo[2.2.1]heptane](/img/structure/B13581917.png)

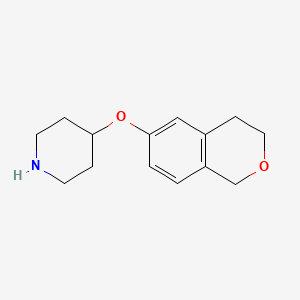
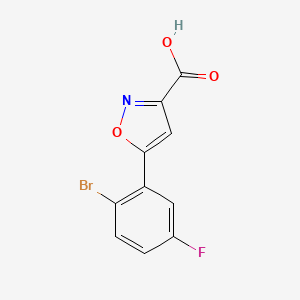
![1H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B13581938.png)
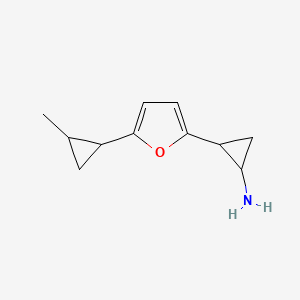

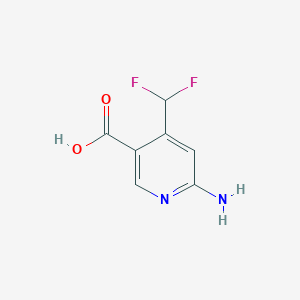

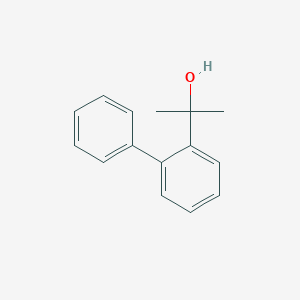
![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropan-1-amine](/img/structure/B13581989.png)
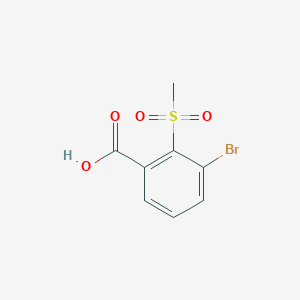
![2-[(3-Chlorophenyl)methyl]-7-hydroxyheptanoic acid](/img/structure/B13581991.png)
